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molecular formula C7H3Cl2NO2 B1361049 2,6-Pyridinedicarbonyl dichloride CAS No. 3739-94-4

2,6-Pyridinedicarbonyl dichloride

Cat. No. B1361049
M. Wt: 204.01 g/mol
InChI Key: GWHOGODUVLQCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05767276

Procedure details

tBuOH (10.0 ml, 105 mmol) was dissolved in THF (50 ml) and cooled to 0° C. nBuLi, 1.6M in hexane, (66 ml, 106 mmol) was added over 30 minutes. The resulting light pale yellow solution was stirred at 0° C. for one hour. This ButOLi solution was then added over 30 minutes into the suspension of CuI (I) (20.0 g, 105 mmol) in THF (100 ml) which was cooled to 0° C. The resulting orange-brown suspension was stirred at room temperature for 45 minutes and then cooled to -78° C. tBuLi, 1.7M in pentane, (62 ml, 105 mmol) was added over 50 minutes and stirred at same temperature for another one hour, giving orange-gray suspension. 2,6-pyridinedicarboxylic acid dichloride (8.2 g, 40.2 mmol) in THF (80 ml) was added over 40 minutes, leading to a dark red-brown solution. The stirring was continued for another one hour at -78° C., then MeOH (40 ml) was added over 5 minutes. The mixture was stirred for about 20 minutes and then warmed up to room temperature, whereupon it became black. Saturated NH4Cl--H2O (400 ml) was added. The organic solution was separated off The aqueous layer was extracted with ether (4×50 ml). The combined organic solutions were dried overnight over Na2SO4. After filtered, the solvents were removed under reduced pressure. The crude product was subjected to chromatography on silica gel column, eluted with hexane/AcOEt (16:1). Yield: 8.1 g (82%). 1H-NMR (CDCl3): dH=8.05-7.85(m, 3 H, aromatic) and 1.47 (s, 18 H, CH3). 13C-NMR (CDCl3): dC=205.46 (C=O), 153.44 (C2,6), 137.69 (C4), 125.87 (C3,5), 43.75 (C(CH3)3), 27.16 (C(CH3)3).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
62 mL
Type
reactant
Reaction Step Five
Quantity
8.2 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
[Compound]
Name
NH4Cl-
Quantity
400 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH3:4])[CH3:3].[Li]CCCC.CCCCCC.[Li][C:18]([CH3:21])([CH3:20])[CH3:19].CCCCC.[N:27]1[C:32]([C:33](Cl)=[O:34])=[CH:31][CH:30]=[CH:29][C:28]=1[C:36](Cl)=[O:37]>C1COCC1.[Cu]I.CO>[CH3:1][C:2]([CH3:4])([CH3:3])[C:36]([C:28]1[CH:29]=[CH:30][CH:31]=[C:32]([C:33](=[O:34])[C:18]([CH3:21])([CH3:20])[CH3:19])[N:27]=1)=[O:37]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
20 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
66 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
62 mL
Type
reactant
Smiles
CCCCC
Step Six
Name
Quantity
8.2 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
NH4Cl-
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting light pale yellow solution was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
STIRRING
Type
STIRRING
Details
The resulting orange-brown suspension was stirred at room temperature for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
was added over 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
stirred at same temperature for another one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
giving orange-gray suspension
WAIT
Type
WAIT
Details
The stirring was continued for another one hour at -78° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature, whereupon it
CUSTOM
Type
CUSTOM
Details
The organic solution was separated off The aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried overnight over Na2SO4
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
WASH
Type
WASH
Details
eluted with hexane/AcOEt (16:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)C1=NC(=CC=C1)C(C(C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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